molecular formula C9H5Cl2FO2 B1413680 3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid CAS No. 1807392-94-4

3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B1413680
CAS No.: 1807392-94-4
M. Wt: 235.04 g/mol
InChI Key: DQKZHAUQTNMIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

1807392-94-4

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(3,4-dichloro-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)

InChI Key

DQKZHAUQTNMIOE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Cl)Cl

Origin of Product

United States

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